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Compound of Interest

Compound Name: BVD 10

Cat. No.: B549450

Disclaimer: The query for "BVD 10" did not yield a specific toxicological profile. It is highly likely
that this was a typographical error for "BIA 10-2474," a compound that has been the subject of
extensive toxicological investigation. This guide focuses on the toxicological profile of BIA 10-
2474.

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1]
The primary function of FAAH is the degradation of endocannabinoids, such as anandamide.
By inhibiting FAAH, BIA 10-2474 was developed to increase the levels of endogenous
anandamide, with the therapeutic goal of treating conditions like anxiety, chronic pain, and
other neurological disorders.[1] However, a tragic outcome in a Phase | clinical trial in 2016,
which resulted in one fatality and severe neurological damage in other participants, brought its
development to a halt and initiated extensive investigations into its toxicological profile.[2][3]
This guide provides a comprehensive overview of the non-clinical toxicology of BIA 10-2474.

Quantitative Toxicological Data

A summary of the key quantitative data from non-clinical and clinical studies of BIA 10-2474 is
presented below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Studies
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Species Study Duration NOAEL
Rat 26-week 10 mg/kg/day
Data not consistently reported,
Dog 13-week but adverse effects were seen
at higher doses.
Monkey 13-week 75 mg/kg/day
Source:[1]

Table 2: In Vitro Inhibitory Activity (IC50)

PF-04457845 IC50

Target Enzyme BIA 10-2474 1C50
(Comparator)
On-Target
FAAH ~7.7nM ~4.4 nM
Off-Targets
FAAH2 Inhibited Single major off-target
ABHDG6 Inhibited Not inhibited
CES1 Inhibited Not inhibited
CES2 Inhibited Not inhibited
PNPLAG Inhibited Not inhibited

Source:[4][5]

Table 3: Dosing in the Phase | Clinical Trial (Multiple Ascending Dose Portion)
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Cohort Dose Outcome

1 2.5 mg/day for 10 days Well tolerated

2 5.0 mg/day for 10 days Well tolerated

3 10 mg/day for 10 days Well tolerated

4 20 mg/day for 10 days Well tolerated

c 50 mg/day for 10 days -Sever-e adverse events,

including one death
Source:[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments of BIA 10-2474 are outlined below.

Genotoxicity Assays

A battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic
potential of BIA 10-2474. All tests yielded negative results.[2][6]

» Bacterial Reverse Mutation Assay (Ames Test):
o Purpose: To detect point mutations (gene mutations).

o Method:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia
coli strain (WP2uvrA) were used. The assays were performed with and without a metabolic
activation system (S9 fraction from rat liver). BIA 10-2474 was tested up to a concentration
of 5000 u g/plate .[2][7]

* In Vitro Mammalian Chromosome Aberration Test:
o Purpose: To detect chromosomal damage.

o Method: Human lymphocytes were exposed to BIA 10-2474 at concentrations up to 300
pg/ml, both with and without metabolic activation.[2]
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 In Vivo Mammalian Erythrocyte Micronucleus Test:

o Purpose: To assess for chromosomal damage or damage to the mitotic apparatus in a
living animal.

o Method: Male and female mice were administered BIA 10-2474. The study was conducted
in accordance with OECD Test Guideline 474.[8] Bone marrow cells were analyzed for the
presence of micronuclei in polychromatic erythrocytes.

Repeated-Dose Toxicity Studies

These studies were conducted in multiple species to evaluate the potential for toxicity after
repeated administration of BIA 10-2474.

e General Protocol Outline:

[e]

Animal Species: Studies were conducted in rats, dogs, and non-human primates.[1]

o Dose Administration: BIA 10-2474 was administered orally once daily.

o Dose Groups: Typically included a control group and multiple dose levels of BIA 10-2474.
o Duration: Ranged from 4 weeks to 26 weeks.[1]

o Parameters Monitored:

Clinical observations for signs of toxicity.

Body weight and food consumption.

Hematology and clinical chemistry.

Urinalysis.

Organ weights.

Gross pathology and histopathology of a comprehensive list of tissues.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.probiologists.com/article/toxicological-assessment-of-anandamide
https://en.wikipedia.org/wiki/BIA_10-2474
https://en.wikipedia.org/wiki/BIA_10-2474
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways and Mechanisms of Toxicity
On-Target Signhaling Pathway: Endocannabinoid System

BIA 10-2474's primary pharmacological target is FAAH. Inhibition of FAAH leads to an
accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and
other receptors like TRPV1. This modulation of the endocannabinoid system was the intended
therapeutic mechanism.
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Caption: Simplified Endocannabinoid Signaling Pathway and the Action of BIA 10-2474.

Off-Target Activity and Postulated Mechanism of Toxicity

The severe neurotoxicity observed in the clinical trial is not believed to be a direct result of
excessive FAAH inhibition, as other potent FAAH inhibitors have been tested without similar
adverse events.[9] Research has revealed that BIA 10-2474 inhibits several other serine
hydrolases, an activity not shared by the more selective FAAH inhibitor PF-04457845.[4] This
"off-target" activity is hypothesized to be the cause of the toxicity.

The inhibition of these other lipases may have led to a disruption of lipid metabolism within the
central nervous system, contributing to the observed neurotoxicity.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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